molecular formula C16H10F2N2O4S2 B13566397 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid

5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid

Cat. No.: B13566397
M. Wt: 396.4 g/mol
InChI Key: DYEYATJEECGIBT-UHFFFAOYSA-N
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Description

5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid is a complex organic compound that features a fluorinated benzene ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated benzene derivative under acidic conditions. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the thiazole ring. The final step involves the fluorination of the benzene ring using a fluorinating agent like tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)benzoic acid
  • 4-Fluorobenzoic acid
  • 4-Fluorophenyl benzoate

Uniqueness

5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid is unique due to its combination of a fluorinated benzene ring, a thiazole ring, and a sulfonamide group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10F2N2O4S2

Molecular Weight

396.4 g/mol

IUPAC Name

5-fluoro-2-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]sulfonylamino]benzoic acid

InChI

InChI=1S/C16H10F2N2O4S2/c17-10-3-1-9(2-4-10)15-19-14(8-25-15)26(23,24)20-13-6-5-11(18)7-12(13)16(21)22/h1-8,20H,(H,21,22)

InChI Key

DYEYATJEECGIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O)F

Origin of Product

United States

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